2-amino-4-[3-(benzyloxy)phenyl]-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile
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Overview
Description
2-amino-4-[3-(benzyloxy)phenyl]-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile is a heterocyclic compound that has garnered significant attention due to its potential pharmacological properties. This compound belongs to the class of 2-amino-3-cyano-4H-chromenes, which are known for their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The most common method for synthesizing 2-amino-4-[3-(benzyloxy)phenyl]-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile involves a multicomponent reaction (MCR). This reaction typically includes aldehydes, malononitrile, and β-ketoesters in the presence of a catalyst . For instance, one-pot synthesis using magnetic nanocatalysts like MNPs@Cu has been reported to yield high efficiency under solvent-free conditions at 90°C .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of scalable multicomponent reactions and recyclable catalysts suggests potential for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-amino-4-[3-(benzyloxy)phenyl]-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can convert electron-donating groups into electron-withdrawing groups.
Substitution: Common in aromatic compounds, substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidation: N-bromosuccinimide (NBS) is commonly used.
Reduction: Hydrogen gas with a catalyst or reducing metals in acid.
Substitution: Various electrophiles and nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzylic alcohols, while reduction can produce benzylic amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action for 2-amino-4-[3-(benzyloxy)phenyl]-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile involves interactions with various molecular targets. These interactions can modulate biological pathways, leading to its observed pharmacological effects . For example, it may inhibit specific enzymes or receptors involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
2-amino-3-cyano-4H-chromenes: These compounds share a similar core structure and exhibit comparable biological activities.
Kojic acid fused 2-amino-3-cyano-4H-pyran derivatives: These compounds have been studied for their tyrosinase inhibition activity.
Uniqueness
2-amino-4-[3-(benzyloxy)phenyl]-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other similar compounds .
Properties
CAS No. |
4587-28-4 |
---|---|
Molecular Formula |
C26H18N2O4 |
Molecular Weight |
422.4 g/mol |
IUPAC Name |
2-amino-5-oxo-4-(3-phenylmethoxyphenyl)-4H-pyrano[3,2-c]chromene-3-carbonitrile |
InChI |
InChI=1S/C26H18N2O4/c27-14-20-22(17-9-6-10-18(13-17)30-15-16-7-2-1-3-8-16)23-24(32-25(20)28)19-11-4-5-12-21(19)31-26(23)29/h1-13,22H,15,28H2 |
InChI Key |
WXVFYUZGARDKIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3C(=C(OC4=C3C(=O)OC5=CC=CC=C54)N)C#N |
Origin of Product |
United States |
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